molecular formula C11H12N2O2 B3240525 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 143803-91-2

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B3240525
CAS RN: 143803-91-2
M. Wt: 204.22 g/mol
InChI Key: XTOVJLDBOSIQKC-UHFFFAOYSA-N
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Description

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of pyrazolo[1,5-a]pyridine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid, allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid consists of a pyrazolo[1,5-a]pyridine core with a propyl group attached at the 7-position and a carboxylic acid group attached at the 3-position .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

The molecular weight of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid is 204.23 . Further physical and chemical properties are not explicitly mentioned in the available literature.

Future Directions

The future directions for research on 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and applications could be a focus of future research .

properties

IUPAC Name

7-propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-4-8-5-3-6-10-9(11(14)15)7-12-13(8)10/h3,5-7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOVJLDBOSIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC2=C(C=NN21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Synthesis routes and methods

Procedure details

To 0 46 g (1.98 mmol) of ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate, 8 ml of 2.5N aq. NaOH solution and 5 m; of ethanol were added, followed by stirring at 100° C. for 3 hours. After the reaction, post treatments were conducted in a similar manner to the syntheses of the 5-methyl and 2,7-dimethyl derivatives so that 0.37 g (1.81 mmol) of crystals of the title compound were obtained (Yield: 91%).
[Compound]
Name
Quantity
46 g
Type
reactant
Reaction Step One
Name
ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
5-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,7-dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crystals
Quantity
0.37 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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